Formononetin-7-O-gentiobioside Formononetin-7-O-gentiobioside
Brand Name: Vulcanchem
CAS No.: 228575-77-7
VCID: VC0191246
InChI:
SMILES:
Molecular Formula: C28H32O14
Molecular Weight: 592.55

Formononetin-7-O-gentiobioside

CAS No.: 228575-77-7

Cat. No.: VC0191246

Molecular Formula: C28H32O14

Molecular Weight: 592.55

* For research use only. Not for human or veterinary use.

Formononetin-7-O-gentiobioside - 228575-77-7

Specification

CAS No. 228575-77-7
Molecular Formula C28H32O14
Molecular Weight 592.55

Introduction

Chemical Structure and Classification

Formononetin-7-O-gentiobioside belongs to the isoflavonoid class of compounds, specifically a glycosylated derivative of formononetin. It consists of formononetin (3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-ol) linked to a gentiobiose sugar moiety at the 7-O position. This glycosylation significantly alters the compound's pharmacokinetic properties compared to its aglycone form.

Structural Characteristics

Structurally, Formononetin-7-O-gentiobioside features the characteristic isoflavone skeleton with a 4-methoxyphenyl group at position 3, similar to its parent compound formononetin. The distinguishing feature is the attachment of a gentiobiose disaccharide unit at the 7-O position via a glycosidic bond. Gentiobiose is a disaccharide composed of two glucose units linked by a β(1→6) glycosidic bond, which provides the compound with enhanced water solubility compared to formononetin alone .

Related Compounds

Formononetin-7-O-gentiobioside belongs to a family of glycosylated isoflavones that includes compounds like Formononetin 7-O-glucoside-6''-O-malonate, which differs in having a malonyl-glucoside rather than a gentiobioside sugar moiety . These structural variations are important determinants of their biological activities and pharmacokinetic properties.

Table 1 presents a comparison of Formononetin-7-O-gentiobioside with related compounds:

CompoundSugar MoietyPosition of GlycosylationNotable Biological Activity
Formononetin-7-O-gentiobiosideGentiobiose7-OAnticoagulant, antiplatelet
Formononetin 7-O-glucoside-6''-O-malonateMalonyl-glucoside7-OPlant metabolite
FormononetinNone (aglycone)N/AMultiple pharmacological activities

Sources and Natural Occurrence

Plant Sources

Formononetin-7-O-gentiobioside has been identified in selected leguminous plants, particularly those known for their rich isoflavonoid content. While specific information on the primary sources of Formononetin-7-O-gentiobioside is limited in the available research, related formononetin glycosides have been found in plants of the Fabaceae family.

Extraction and Isolation

The isolation of Formononetin-7-O-gentiobioside typically involves bioassay-guided fractionation of plant extracts, followed by chromatographic separation techniques. The patent documentation indicates that the compound is obtainable through extraction processes from plant materials, with subsequent purification steps to isolate the active component .

Pharmacological Activities

ParameterEffect of Formononetin-7-O-gentiobiosideSignificance
Blood CoagulationSignificant inhibitionPotential for thrombosis prevention
Platelet AggregationInhibitory activityRelevant for antiplatelet therapy

Relationship to General Formononetin Pharmacology

While specific data on Formononetin-7-O-gentiobioside's broader pharmacological profile is limited, research on formononetin (the parent compound) demonstrates diverse biological activities that may be partially shared by its gentiobioside derivative. Formononetin has shown protective effects against pulmonary arterial hypertension, lung injury, liver damage, diabetic nephropathy, and cardiac injury through various molecular mechanisms .

The parent compound formononetin exerts these effects through multiple pathways including:

  • Inhibition of PI3K/AKT and ERK pathways

  • Regulation of inflammatory mediators (TNF-α, IL-1β)

  • Activation of Nrf2/ARE signaling

  • Modulation of mitochondrial function

  • Anti-apoptotic effects in certain tissues

Molecular Mechanisms of Action

Hemostasis Modulation

Based on the available data, Formononetin-7-O-gentiobioside appears to interfere with blood coagulation cascades. The patent documentation indicates that the compound significantly impacts coagulation processes, though the precise molecular targets and mechanisms remain to be fully elucidated .

Comparative Analysis with Other Anticoagulants

Advantages Over Conventional Agents

As a plant-derived compound, Formononetin-7-O-gentiobioside represents a natural alternative to synthetic anticoagulants. This is particularly relevant given the ongoing search for anticoagulants with improved safety profiles compared to conventional agents like warfarin, heparin, and direct oral anticoagulants, which can be associated with bleeding risks and other adverse effects .

Future Research Directions

Gaps in Current Knowledge

Despite the promising anticoagulant properties of Formononetin-7-O-gentiobioside, several knowledge gaps remain:

  • Detailed pharmacokinetic profile (absorption, distribution, metabolism, excretion)

  • Complete characterization of its mechanism of action

  • Interaction with other medications

  • Optimal dosage for potential therapeutic applications

  • Long-term safety profile

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